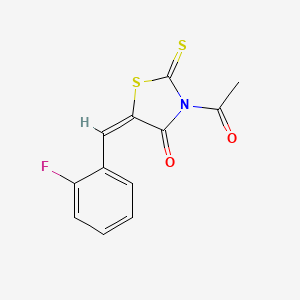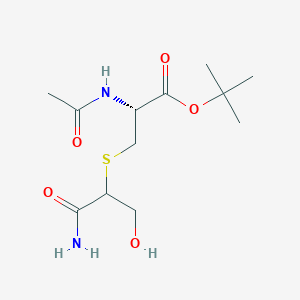(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
Cl[Nb](Cl)(Cl)Cl.C1CCOC1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium(IV) chloride tetrahydrofuran complex, also known as tetrachlorobis(tetrahydrofuran)niobium, is a coordination compound with the chemical formula NbCl4(C4H8O)2. This compound is a significant entry point into niobium(IV) chemistry due to its solubility and reactivity. It is commonly used in various chemical processes and research applications, particularly in the field of metal-organic frameworks (MOFs) and coordination chemistry .
Méthodes De Préparation
The synthesis of niobium(IV) chloride tetrahydrofuran complex typically involves the reduction of niobium(V) chloride with aluminum in the presence of tetrahydrofuran. The reaction proceeds as follows :
3NbCl5+Al+3CH3CN→3NbCl4(NCCH3)3+AlCl3
The resultant solid is then treated with tetrahydrofuran to yield the desired complex:
3NbCl4(NCCH3)3+3C4H8O→3NbCl4(THF)2+9MeCN+AlCl3(THF)
Industrial production methods may involve similar reduction processes, ensuring the compound’s purity and stability for various applications .
Analyse Des Réactions Chimiques
Niobium(IV) chloride tetrahydrofuran complex undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to niobium(V) chloride under specific conditions.
Reduction: It can be reduced to niobium(III) chloride.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as acetonitrile, to form different coordination complexes
Common reagents used in these reactions include aluminum, acetonitrile, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Niobium(IV) chloride tetrahydrofuran complex has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other niobium compounds and in the study of coordination chemistry.
Biology: The compound’s reactivity and coordination properties make it useful in biological studies, particularly in understanding metal-ligand interactions.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies .
Mécanisme D'action
The mechanism by which niobium(IV) chloride tetrahydrofuran complex exerts its effects involves its ability to coordinate with various ligands and metals. The compound’s niobium center can form multiple bonds with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Niobium(IV) chloride tetrahydrofuran complex can be compared with other similar compounds, such as:
- Niobium(IV) bromide tetrahydrofuran complex
- Niobium(IV) iodide tetrahydrofuran complex
- Vanadium(IV) chloride tetrahydrofuran complex
- Tantalum(IV) chloride tetrahydrofuran complex
These compounds share similar coordination properties but differ in their reactivity and applications. Niobium(IV) chloride tetrahydrofuran complex is unique due to its specific reactivity and stability, making it particularly valuable in research and industrial applications .
Propriétés
Formule moléculaire |
C4H8Cl4NbO |
|---|---|
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
oxolane;tetrachloroniobium |
InChI |
InChI=1S/C4H8O.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-4H2;4*1H;/q;;;;;+4/p-4 |
Clé InChI |
CHDIUXKMPXSYHC-UHFFFAOYSA-J |
SMILES canonique |
C1CCOC1.Cl[Nb](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


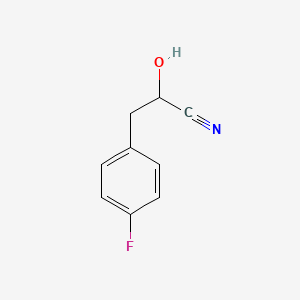
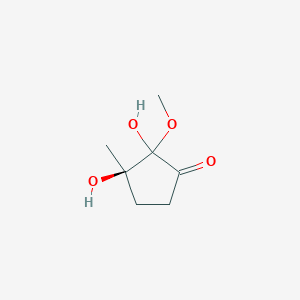
![methyl 2-{[(cyclohexylamino)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B13822926.png)
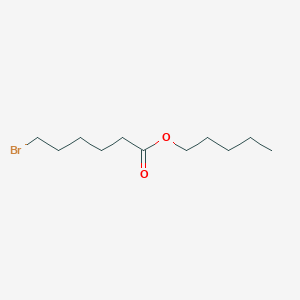
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B13822940.png)
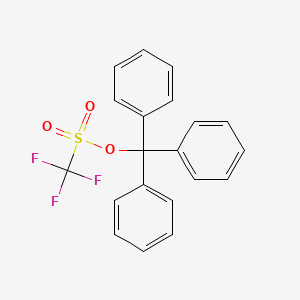


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
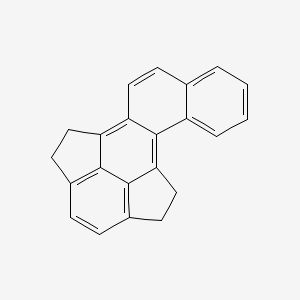
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
